molecular formula C16H27N3O2 B8483261 ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

Cat. No.: B8483261
M. Wt: 293.40 g/mol
InChI Key: NDQHQOTWHPIGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves multiple stepsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate include other pyrrole derivatives such as indole derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H27N3O2/c1-3-21-16(20)15-13(2)12-18-14(15)6-7-17-8-11-19-9-4-5-10-19/h12,17-18H,3-11H2,1-2H3

InChI Key

NDQHQOTWHPIGRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)CCNCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-methyl-2-[(2-pyrrolidin-1-yl-ethylcarbamoyl)-methyl]-1H-pyrrole-3-carboxylic acid ethyl ester (1.843 g, 6 mmol) in 12 ml of anhydrous tetrahydrofuran was added dropwise slowly with borane-tetrahydrofuran in tetrahydrofuran (18 ml, 18 mmol) under an argon atmosphere. Upon completion of the addition, the mixture was stirred for 1 hour at room temperature and heated to reflux for another 5 hours. The reaction mixture was added with cold water (5 ml) and 1N hydrochloric acid (20 ml) dropwise. The mixture was stirred for another 5 minutes, adjusted to pH 10 with 10% aqueous sodium hydroxide solution and extracted with ethyl acetate (20 ml×3). The combined organic extracts were washed with brine (15 ml), dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 4-methyl-2-[2-(2-pyrrolidin-1-yl-ethylamino)-ethyl]-1H-pyrrole-3-carboxylic acid ethyl ester (1.441 g) as a brown oil which was used as such.
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